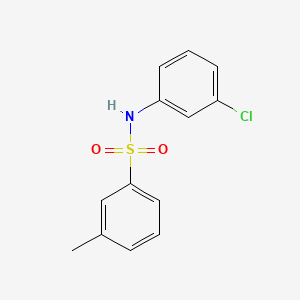

N-(3-chlorophenyl)-3-methylbenzenesulfonamide

Description

N-(3-Chlorophenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 3-methyl-substituted benzene ring linked to a sulfonamide group, with the nitrogen atom further bonded to a 3-chlorophenyl moiety. This structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules. Sulfonamides are renowned for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and kinase inhibitory activities .

For instance, SU11274, a c-Met inhibitor, shares the N-(3-chlorophenyl)sulfonamide motif and demonstrates kinase-targeting properties .

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-10-4-2-7-13(8-10)18(16,17)15-12-6-3-5-11(14)9-12/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCICCQPYBAYXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methylbenzenesulfonamide typically involves the reaction of 3-chlorophenylamine with 3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products

Substitution: Products include various substituted phenyl derivatives.

Oxidation: Major products are sulfone derivatives.

Reduction: Major products are sulfide derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Methyl vs. Methoxy Substitution

- This substitution may alter binding interactions in biological systems, as seen in sulfonamides targeting inflammatory pathways .

- N-(3-Chlorophenyl)-3-methylbenzenesulfonamide : The methyl group provides steric bulk and lipophilicity, which could improve membrane permeability compared to methoxy derivatives .

Halogen Substitution

Sulfonamide Backbone Modifications

Methanesulfonamide Derivatives

- This modification is common in agrochemicals and small-molecule inhibitors .

Complex Heterocyclic Derivatives

Physicochemical and Structural Properties

Table 1: Structural and Molecular Comparison

Table 2: Crystallographic Data (Selected Examples)

Biological Activity

N-(3-chlorophenyl)-3-methylbenzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in antimicrobial and anticancer contexts. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a chlorinated phenyl ring. Its structure allows it to mimic para-aminobenzoic acid (PABA), enabling it to inhibit folic acid synthesis in microorganisms, which is critical for their growth and replication.

The primary mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid. This inhibition disrupts the normal metabolic processes in bacteria, leading to their growth inhibition. Similar mechanisms have been observed in other sulfonamide antibiotics, establishing a consistent pattern of action across this class of compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The presence of the 3-chlorophenyl group enhances its efficacy against various bacterial strains compared to other positional isomers. This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a versatile agent in combating infections.

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated significant anticancer activity. Studies have shown that derivatives of benzenesulfonamides can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM. The mechanism includes the activation of caspases, which are essential for the apoptotic process .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated various sulfonamide derivatives, including this compound, revealing that these compounds significantly inhibited cell proliferation in human cancer cell lines through apoptosis induction. The most active derivatives showed IC50 values ranging from 0.60 to 0.79 μM against HCT-116 and MCF-7 cells .

- Mechanistic Insights : In vitro studies indicated that these compounds trigger both extrinsic and intrinsic apoptotic pathways. For instance, activation of caspase-8 and caspase-9 was observed upon treatment with specific concentrations of this compound, indicating its potential as an anticancer agent .

- Inflammatory Response Modulation : Another study explored the role of sulfonamides in modulating inflammatory responses via NLRP3 inflammasome inhibition. The findings suggested that modifications on the sulfonamide moiety could enhance inhibitory activity against this target, highlighting a potential therapeutic avenue for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.